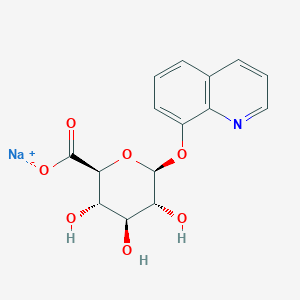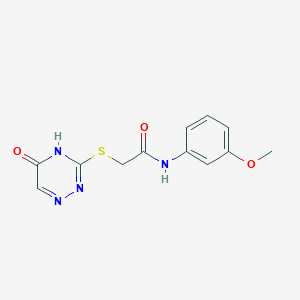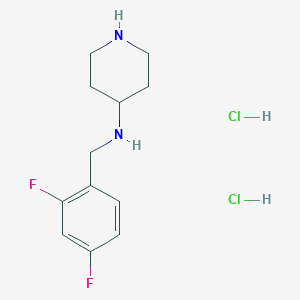
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H21BrN2O2S and its molecular weight is 433.36. The purity is usually 95%.
BenchChem offers high-quality (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound has been explored for its potential in combating microbial infections. It’s structurally related to 1,2,3-triazole hybrids which have shown significant antimicrobial activities . These activities include effectiveness against various strains such as S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. The presence of the 1,2,3-triazole moiety, known for its stability and biocompatibility, suggests that our compound may also possess similar antimicrobial properties.
Anticancer Potential
Compounds with 1,2,3-triazole structures have been reported to exhibit anticancer properties . The ability of these compounds to engage in hydrogen bonding and π-stacking interactions makes them suitable candidates for anticancer drug development. The compound , with its related structural features, could be a promising candidate for further research in this field.
Antioxidant Properties
The antioxidant capacity of 1,2,3-triazoles has been documented, and their derivatives are considered for their potential to scavenge free radicals . The compound’s structural similarity to these triazoles suggests it may also serve as an effective antioxidant.
Antidiabetic Applications
Research has indicated that 1,2,3-triazole derivatives can play a role in antidiabetic treatments . The compound’s structural relation to these derivatives could mean it has potential applications in managing diabetes.
Antitubercular Activity
The compound’s structural analogs have shown promise as antitubercular agents . Given the global challenge of tuberculosis and the need for new treatments, this compound could be significant in the development of novel antitubercular drugs.
Antimalarial and Anti-leishmanial Effects
1,2,3-Triazole derivatives have been used in the treatment of malaria and leishmaniasis . The compound’s similarity to these derivatives suggests it could be explored for use in treating these parasitic diseases.
Chelating Activity
The unpaired electrons on the nitrogen atom of the 1,2,3-triazole ring confer significant chelating activity . This property could be harnessed in the compound for binding metal ions, which has various applications in medicinal chemistry.
ADME Profile
An ADME (Absorption, Distribution, Metabolism, and Excretion) analysis indicates that compounds with 1,2,3-triazole structures generally possess favorable profiles for patient compliance . This suggests that the compound could be developed into a drug with a good safety profile.
properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-14(2)25-18-9-5-16(6-10-18)19(24)23-12-11-22-20(23)26-13-15-3-7-17(21)8-4-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZNIXKXFIAWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)
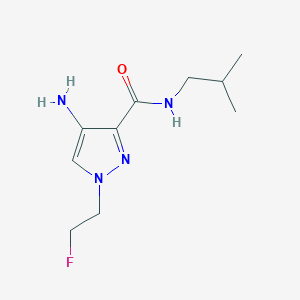
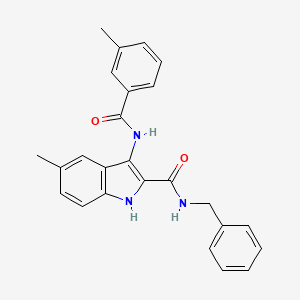
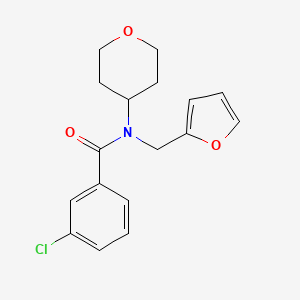
![1-Nitro-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B2864470.png)
